Cas no 863020-88-6 (2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide)

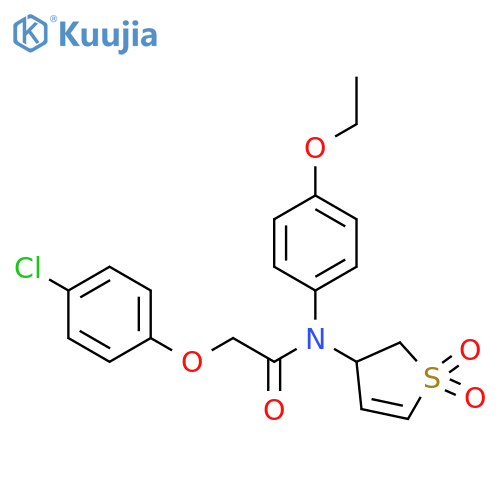

863020-88-6 structure

商品名:2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide

- 2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)acetamide

- Acetamide, 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,1-dioxido-3-thienyl)-N-(4-ethoxyphenyl)-

- F0678-0499

- 863020-88-6

- AKOS024595677

- 2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)acetamide

-

- インチ: 1S/C20H20ClNO5S/c1-2-26-18-9-5-16(6-10-18)22(17-11-12-28(24,25)14-17)20(23)13-27-19-7-3-15(21)4-8-19/h3-12,17H,2,13-14H2,1H3

- InChIKey: OEWNFEOZNKXVGV-UHFFFAOYSA-N

- ほほえんだ: C(N(C1C=CS(=O)(=O)C1)C1=CC=C(OCC)C=C1)(=O)COC1=CC=C(Cl)C=C1

計算された属性

- せいみつぶんしりょう: 421.0750716g/mol

- どういたいしつりょう: 421.0750716g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 646

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0678-0499-1mg |

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide |

863020-88-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0678-0499-10μmol |

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide |

863020-88-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0678-0499-5mg |

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide |

863020-88-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0678-0499-40mg |

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide |

863020-88-6 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0678-0499-75mg |

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide |

863020-88-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0678-0499-15mg |

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide |

863020-88-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0678-0499-2μmol |

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide |

863020-88-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0678-0499-4mg |

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide |

863020-88-6 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0678-0499-20mg |

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide |

863020-88-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0678-0499-10mg |

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide |

863020-88-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide 関連文献

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

863020-88-6 (2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)acetamide) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量